An In-depth Technical Guide to 4-Chloropyridine-3-boronic acid pinacol ester HCl: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-Chloropyridine-3-boronic acid pinacol ester HCl: Properties, Reactivity, and Applications
Introduction
4-Chloropyridine-3-boronic acid pinacol ester hydrochloride is a vital heterocyclic building block in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. As a derivative of pyridine, a core structure in numerous biologically active molecules, this reagent provides a robust platform for constructing complex molecular architectures. Its utility is primarily centered on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This guide offers an in-depth examination of its chemical properties, reactivity, and practical applications, providing researchers and drug development professionals with the technical insights necessary for its effective use. The pinacol ester and hydrochloride salt forms are specifically designed to enhance stability and handling, overcoming the inherent instability often associated with free boronic acids, especially heterocyclic ones.[2][3]
Physicochemical Properties & Characterization
The structural attributes of 4-Chloropyridine-3-boronic acid pinacol ester HCl are key to its function. The pinacol group protects the boronic acid moiety, improving its stability and making it less prone to dehydration-induced trimerization (boroxine formation) or protodeboronation.[4][5] The hydrochloride salt enhances stability further by protonating the pyridine nitrogen, which reduces the electron density of the ring and mitigates decomposition pathways.
Core Compound Attributes
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| Chemical Name | 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine hydrochloride | PubChem |
| Molecular Formula | C₁₁H₁₅BClNO₂ · HCl | [6] |
| Molecular Weight | 275.92 g/mol (as HCl salt) | |
| CAS Number | 1190566-68-1 | |
| Appearance | Typically an off-white to white solid | |
| Solubility | Soluble in polar organic solvents like methanol, DMSO, and DMF. |
Structural Diagram
The chemical structure highlights the key functional groups: the pyridine ring, the chlorine atom, and the pinacol boronic ester.
Caption: Structure of 4-Chloropyridine-3-boronic acid pinacol ester HCl.
Spectroscopic Characterization (Predicted)
While specific spectra for the HCl salt are not widely published, the expected NMR signals can be predicted based on the structure and data from similar compounds.[7][8]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~8.9-9.1 | d | ~5 | H6 (proton adjacent to N) |
| ~8.7-8.9 | s | - | H2 (proton between N and Bpin) | |
| ~7.6-7.8 | d | ~5 | H5 (proton adjacent to Cl) | |
| ~1.4 | s | - | 4 x CH₃ (pinacol methyl groups) | |
| ¹³C NMR | ~150-155 | - | - | C2, C6 |
| ~140-145 | - | - | C4 | |
| ~125-130 | - | - | C5 | |
| C-B bond (often not observed) | - | - | C3 | |
| ~84-86 | - | - | C(CH₃)₂ (pinacol quaternary carbons) | |
| ~24-26 | - | - | C(CH₃)₂ (pinacol methyl carbons) |
Causality in Spectral Data: The protonation of the pyridine nitrogen by HCl deshields the adjacent protons (H2 and H6), shifting them significantly downfield in the ¹H NMR spectrum. The four methyl groups of the pinacol ester are equivalent, resulting in a single, sharp singlet integrating to 12 protons.
Stability and Handling
Boronic acids, particularly heteroaromatic ones, can be unstable and susceptible to decomposition via pathways like protodeboronation.[2] The conversion to a pinacol boronic ester (Bpin) significantly enhances stability.[3]
-
Hydrolytic Stability: Pinacol esters are more resistant to hydrolysis than many other boronic esters, though they can still hydrolyze back to the boronic acid under aqueous or protic conditions, especially with prolonged exposure.[4][9][10] This property is often leveraged in Suzuki couplings, where slow hydrolysis can release the active boronic acid in situ.[11]
-
Thermal Stability: The compound is a solid and generally stable under recommended storage conditions.[12]
-
Handling Precautions: Standard laboratory safety protocols should be followed. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][13][14] It is often recommended to store refrigerated to maximize shelf life.[12]
Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling
The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][15] It serves as the organoboron component, coupling with various organohalides (Ar-X) to form a new C-C bond.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Expert Insights on the Mechanism:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., an aryl bromide or iodide) to form a Pd(II) intermediate. The reactivity order is generally I > Br > OTf >> Cl.[1]
-
Transmetalation: This is the crucial step where the organic group (the 4-chloro-pyridyl moiety) is transferred from boron to palladium. This process requires activation of the boronic ester by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[16] The base converts the neutral boronic ester into a more nucleophilic anionic "ate" complex, which facilitates the transfer.[16]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.
Causality of Reagent Choices
-
Catalyst: A variety of palladium catalysts can be used. For challenging substrates like aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the difficult oxidative addition step.[2]
-
Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often used. The base not only activates the boronic ester but also neutralizes the acid generated during the cycle.[2][15]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is common. Water is often necessary for the hydrolysis of the pinacol ester to the more reactive boronic acid and to dissolve the inorganic base.[2]
Experimental Protocol: A Representative Suzuki Coupling
This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling reaction.
Workflow Diagram
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Step-by-Step Methodology
Objective: To synthesize 4-chloro-3-phenylpyridine from 4-Chloropyridine-3-boronic acid pinacol ester HCl and iodobenzene.
Materials:
-
4-Chloropyridine-3-boronic acid pinacol ester HCl (1.2 eq.)
-
Iodobenzene (1.0 eq.)
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride, 0.03 eq.)
-
Potassium Carbonate (K₂CO₃, 3.0 eq.)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloropyridine-3-boronic acid pinacol ester HCl, iodobenzene, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be sparged with inert gas for 15-20 minutes before addition to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring (Self-Validation): After 2 hours, and then periodically, take a small aliquot from the reaction mixture using a syringe. Dilute with ethyl acetate, pass through a small plug of silica, and spot on a TLC plate. Develop using a suitable eluent (e.g., 20% ethyl acetate in hexanes). A successful reaction will show the consumption of iodobenzene (starting material) and the appearance of a new, typically more polar, product spot. LC-MS can also be used for more precise monitoring.
-
Workup: Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
4-Chloropyridine-3-boronic acid pinacol ester HCl is an exemplary modern reagent that balances reactivity with stability. Its design as a pinacol ester and an HCl salt addresses the inherent challenges of handling heteroaromatic boronic acids, making it a reliable and versatile tool for synthetic chemists. A thorough understanding of its properties, the mechanistic nuances of the Suzuki-Miyaura reaction, and adherence to robust experimental protocols are paramount to leveraging its full potential in the synthesis of novel chemical entities for research and development.
References
-
Burgey, C. S., et al. (2009). Org. Lett., 11(1), 345–348. A discussion on the coupling of 2-pyridyl pinacol boronic esters. Available at: [Link]
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Deng, J. Z., et al. (2012). Assessing the stability and reactivity of a new generation of boronic esters. Poster presentation details highlighting the instability of boronic acids and the enhanced stability of esters. Available at: [Link]
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Achilli, C., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Discusses the kinetics and pH influence on hydrolysis. Available at: [Link]
-
Akonni, S. Safety Data Sheet for [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester. Details on safe handling, storage, and emergency procedures. Available at: [Link]
-
Thomas, S. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296–4299. Provides reaction conditions for Suzuki couplings. Available at: [Link]
-
Wikipedia. Suzuki reaction. Overview of the Suzuki reaction mechanism and scope. Available at: [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 134(4), 1410–1413. Discusses direct transmetalation without prior hydrolysis. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Provides an overview and mechanism of the Suzuki coupling. Available at: [Link]
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Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. Details the synthesis of pyridylboronic esters. Available at: [Link]
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PubChem. 4-chloropyridine-3-boronic acid, pinacol ester. Compound summary and data. Available at: [Link]
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